molecular formula C17H24N2O3S B2961417 Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate CAS No. 1234941-86-6

Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate

Cat. No.: B2961417
CAS No.: 1234941-86-6
M. Wt: 336.45
InChI Key: DZKLKEMJWFLGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-((3-(phenylthio)propanamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N2O3S and its molecular weight is 336.45. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(3-phenylsulfanylpropanoylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-22-17(21)19-10-7-14(8-11-19)13-18-16(20)9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKLKEMJWFLGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by its unique pyrido-pyrimidine structure, featuring an acetamido group at the 6-position and a carboxylate moiety that enhances its solubility and reactivity. The presence of a keto group at the 7-position is particularly significant for its biological activity.

Molecular Formula

  • C : 13
  • H : 16
  • N : 4
  • O : 4

Biological Activity

Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibits several notable biological activities:

  • Antimicrobial Activity
    • Research indicates that this compound may inhibit bacterial growth and exhibit antifungal properties. Its efficacy against various pathogens makes it a candidate for further development as an antimicrobial agent .
  • Anticancer Potential
    • Preliminary studies suggest that compounds within this class may interfere with cellular proliferation pathways, showing promise in inhibiting certain cancer cell lines. For instance, structural analogs have been tested against leukemia cells with varying degrees of success .
  • Mechanism of Action
    • The compound's mechanism of action appears to involve interaction with specific biological targets. This includes potential inhibition of enzymes or receptors involved in cell growth and survival pathways.

In Vitro Studies

A study involving various derivatives of pyrido-pyrimidine compounds demonstrated that modifications at the 7-position significantly affect biological activity. For example, some analogs showed IC50 values lower than 20 µg/mL against cancer cell lines, indicating a potential for therapeutic application .

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructureBiological ActivityIC50 (µg/mL)
Ethyl 6-acetamido...StructureAntimicrobial & AnticancerVaries
4-AminoquinolineStructureAntimalarial<10
Pyrrolo[2,3-d]pyrimidine derivativesStructureVaried activitiesVaries

Synthesis Pathway

The synthesis of Ethyl 6-acetamido-2-methyl-7-oxo-5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions which may include:

  • Formation of the pyrido-pyrimidine core.
  • Introduction of the acetamido and carboxylate groups.
  • Optimization of reaction conditions to enhance yield and purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.